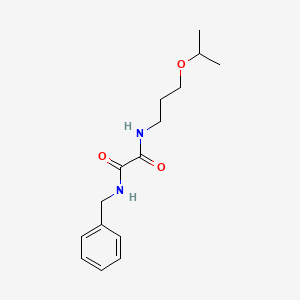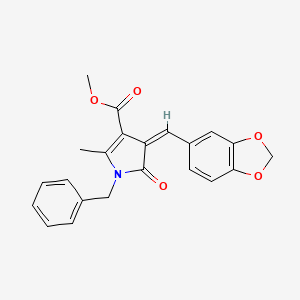![molecular formula C19H24N4O2 B4934144 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields. The compound is also known as Ostarine or MK-2866 and belongs to the class of selective androgen receptor modulators (SARMs). In
Wirkmechanismus
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide works by selectively binding to androgen receptors in the body, specifically in muscle and bone tissue. This leads to an increase in protein synthesis and muscle mass, as well as an increase in bone density. The compound also has anti-catabolic properties, which means it can prevent the breakdown of muscle tissue.
Biochemical and Physiological Effects
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In animal studies, the compound has been shown to increase muscle mass and bone density, as well as improve physical performance. The compound has also been shown to have anti-inflammatory properties, which can help reduce pain and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide in lab experiments include its selective binding to androgen receptors, which allows for targeted effects on muscle and bone tissue. The compound also has a relatively low toxicity, which makes it safe for use in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in water, which can make it difficult to administer in certain situations. Additionally, the compound has a short half-life, which means it may need to be administered frequently to maintain its effects.
Zukünftige Richtungen
There are several future directions for the research of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide. One potential direction is the development of more potent and selective SARMs, which can have even greater effects on muscle and bone tissue. Additionally, the compound could be researched for its potential use in treating other conditions, such as muscle wasting associated with aging or chronic diseases. Finally, the compound could be researched for its potential use in combination with other drugs, such as chemotherapy agents, to improve their effectiveness and reduce side effects.
Synthesemethoden
The synthesis of 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide involves several steps. The first step is the reaction between 4-cyano-3-(trifluoromethyl)phenylisocyanate and 2-phenylethylamine to yield 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate. The second step involves the reaction between 4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)carbamate and 1-(2-iodoethyl)pyrazole to yield 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide. The final step involves the reaction between 1-(2-iodoethyl)-4-cyano-3-(trifluoromethyl)phenyl-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide and 3-piperidinecarboxylic acid to yield 6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide has been researched for its potential use in various fields, including muscle wasting diseases, osteoporosis, and androgen replacement therapy. The compound has shown promising results in increasing muscle mass and bone density in animal studies, without the negative side effects associated with traditional androgen therapy. Additionally, the compound has been researched for its potential use in treating various cancers, including breast cancer and prostate cancer.
Eigenschaften
IUPAC Name |
6-oxo-1-(2-phenylethyl)-N-(2-pyrazol-1-ylethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18-8-7-17(19(25)20-11-14-23-12-4-10-21-23)15-22(18)13-9-16-5-2-1-3-6-16/h1-6,10,12,17H,7-9,11,13-15H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMTVHXRFSYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCN2C=CC=N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4934072.png)
![N-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B4934074.png)


![(1S*,5R*)-6-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4934083.png)
![6-amino-4-(5-ethyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4934089.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4934112.png)
![3-bromo-4-[2-(4-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4934120.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)

![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)